(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one belongs to the rhodanine-indole hybrid family, characterized by a thiazolidinone core fused with an indole moiety. Its Z-configuration at the C3 position is critical for maintaining planar geometry, which enhances intermolecular interactions and bioactivity. The 2,3-dimethylphenyl substituent at the thiazolidinone ring contributes to steric and electronic effects, influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
3-[3-(2,3-dimethylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-10-6-5-9-14(11(10)2)21-18(23)16(25-19(21)24)15-12-7-3-4-8-13(12)20-17(15)22/h3-9,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBUILDMHLBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an indole-2,3-dione derivative under acidic conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
The compound (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention in various fields of chemical and pharmaceutical research due to its unique structural features and potential biological activities. This article explores its scientific applications, synthesizing insights from diverse sources.
Pharmacological Applications
Research indicates that this compound exhibits significant biological activities, making it a candidate for further pharmacological exploration. Preliminary studies suggest potential applications in:
- Anticancer Therapy : The indole nucleus is known for its anticancer properties, and derivatives like this compound may enhance efficacy against certain cancer types.
- Antimicrobial Activity : The thiazolidin structure has been associated with antimicrobial effects, suggesting potential use in treating infections.
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation, indicating possible therapeutic uses in inflammatory diseases.
Synthesis and Reactivity Studies
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. The reactivity of this compound can be explored through various reactions, including:
- Condensation Reactions : These are crucial for forming the thiazolidin ring.
- Nucleophilic Substitutions : These reactions can modify the compound for specific applications or study its mechanisms of action.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is critical for optimizing the compound's therapeutic potential. Comparative studies with other compounds that share structural or functional characteristics can provide insights into how modifications might enhance efficacy.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Oxoquinoline | Contains a quinoline ring | Antimicrobial | Simpler structure |
| Thiazolidinedione | Thiazolidine core | Antidiabetic | Different functional groups |
| Indole Derivatives | Indole nucleus | Anticancer | Varies in substituents |
This table highlights the unique aspects of the target compound compared to other known entities, emphasizing its potential for enhanced biological activity due to its complex structure.
Case Study 1: Anticancer Activity
A study conducted on similar indole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The findings suggest that modifications to the indole structure can lead to increased potency against specific types of cancer cells, supporting further investigation into this compound's anticancer properties.
Case Study 2: Antimicrobial Efficacy
Research on thiazolidin derivatives has shown promising results in inhibiting bacterial growth. In vitro studies indicated that compounds with similar structural motifs exhibited activity against resistant strains of bacteria, highlighting the need for further exploration of this compound's antimicrobial potential.
Case Study 3: Anti-inflammatory Mechanisms
A recent study explored the anti-inflammatory effects of compounds containing thiazolidin rings. Results indicated that these compounds could significantly reduce inflammatory markers in cell cultures, suggesting that the target compound may also possess similar anti-inflammatory properties worthy of investigation.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved often include modulation of signaling cascades and alteration of gene expression.
Comparison with Similar Compounds
Key Structural Features :
- Core : 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fused to a 1,3-dihydro-2H-indol-2-one.
- Substituent: 2,3-Dimethylphenyl group at position 3 of the thiazolidinone ring.
- Molecular Formula : Likely C19H16N2O2S2 (inferred from analogs in ).
Comparison with Structural Analogs
The compound shares structural homology with several rhodanine derivatives, differing primarily in substituents at the thiazolidinone ring or indole moiety. Below is a comparative analysis of its properties and bioactivities relative to analogs:
Table 1: Structural and Functional Comparison
Substituent-Driven Bioactivity Differences
- Electron-Withdrawing Groups : The nitro-substituted indole in increases electrophilicity, likely enhancing covalent binding to biological targets (e.g., enzymes) .
- Hybrid Systems : Compound 5h () incorporates a benzoic acid moiety, improving solubility and enabling ionic interactions in bacterial targets, which may explain its superior antifungal activity .
Antimicrobial Potential
- The dimethylphenyl group may reduce toxicity compared to chlorophenyl analogs () while retaining efficacy .
- Mechanism: Thioxo-thiazolidinone derivatives inhibit bacterial enoyl-ACP reductase or fungal lanosterol demethylase, as demonstrated in related studies .
Structural Insights from Crystallography
- Analogous compounds (e.g., ) have been characterized using SHELX and ORTEP-3, confirming Z-configuration and planar geometry critical for bioactivity . The target compound likely adopts a similar conformation .
Biological Activity
The compound (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article aims to synthesize current research findings regarding its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with an indole moiety. The synthesis of such compounds typically involves cyclization reactions that yield various derivatives with enhanced biological activities. Recent studies have demonstrated that modifications to the thiazolidinone structure can significantly influence its pharmacological properties.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance:
- A study reported that certain thiazolidinone derivatives exhibited potent antiproliferative activity against various cancer cell lines, with GI50 values ranging from 1.10 µM to 10.00 µM. Specifically, compounds with the thiazolidinone backbone demonstrated significant activity comparable to doxorubicin against A-549 and Panc-1 cancer cell lines .
- The compound This compound has been shown to inhibit key cancer-related pathways, including the epidermal growth factor receptor (EGFR) pathway, with reported IC50 values in the nanomolar range .
2. Antimicrobial Activity
Thiazolidinone derivatives have also demonstrated significant antimicrobial properties:
- Research indicates that these compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like This compound have been evaluated for their anti-inflammatory potential:
- Studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often influenced by their structural features:
- Substituents : The presence of specific substituents on the phenyl ring significantly affects potency; for example, methyl or methoxy groups enhance activity against cancer cell lines .
- Backbone Modification : Variations in the thiazolidinone backbone can lead to substantial differences in biological efficacy. For instance, compounds with a methyl ester group showed improved antiproliferative action compared to ethyl esters .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Condensation of indole-2,3-dione derivatives with substituted thiazolidinones under acidic or basic conditions.
- Step 2 : Cyclization using catalysts like Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) in solvents such as DMF or acetonitrile . Key conditions : Temperature (60–80°C), pH control (6.5–7.5), and reaction time (8–12 hours) to achieve yields >70% .
Example protocol :
- Reflux 3-(2,3-dimethylphenyl)thiazolidin-4-one with indole-2,3-dione in ethanol for 10 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
Q. How is structural characterization performed for this compound?
Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm Z-configuration of the exocyclic double bond (δ 6.8–7.2 ppm for indole protons; δ 160–170 ppm for carbonyl groups) .
- X-ray crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement; R-factor <0.05) .
- FT-IR : Confirm thioxo (C=S) stretch at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
- Anticancer : MTT assay (IC₅₀: 12–25 µM in HeLa cells) .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR inhibition at 50 nM IC₅₀) .
Advanced Research Questions
Q. How do substituent variations (e.g., 2,3-dimethylphenyl vs. fluorophenyl) impact biological activity?
Structure-Activity Relationship (SAR) Insights :
| Substituent | Activity (IC₅₀) | Key Interaction |
|---|---|---|
| 2,3-Dimethylphenyl | 18 µM (HeLa) | Hydrophobic pocket binding |
| 2-Fluorophenyl | 12 µM (HeLa) | Enhanced H-bonding with DNA |
| Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to compare binding modes . |
Q. How can contradictions in reported cytotoxicity data be resolved?
Discrepancies may arise from:
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound solubility.
- Cell line heterogeneity : Use standardized cell lines (e.g., NCI-60 panel) and validate via Western blot (e.g., caspase-3 activation) . Recommended protocol : Pre-treat cells with 0.1% DMSO control and use triplicate technical replicates .
Q. What strategies improve metabolic stability in pharmacokinetic studies?
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the indole N-position to reduce CYP450 oxidation .
- Prodrug design : Conjugate with PEGylated esters to enhance half-life (t₁/₂ increased from 2.1 to 6.8 hours in rats) .
Q. How to address low aqueous solubility in formulation studies?
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150 nm; PDI <0.2) to improve solubility 10-fold .
- Co-crystallization : Co-crystallize with succinic acid (1:1 molar ratio) to enhance dissolution rate .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies (40% vs. 75%)?
Critical factors :
- Catalyst purity : Commercial ZnCl₂ (95% vs. 99% purity) impacts cyclization efficiency.
- Solvent drying : Anhydrous DMF increases yield by 15% compared to non-dried solvent . Resolution : Report detailed reagent sources and drying protocols in methods .
Q. How to interpret conflicting results in enzyme inhibition assays?
- ATP concentration : Higher ATP (1 mM vs. 0.1 mM) reduces apparent inhibition (e.g., IC₅₀ shifts from 50 nM to 200 nM) .
- Positive controls : Include staurosporine (pan-kinase inhibitor) to validate assay conditions .
Methodological Best Practices
Q. What computational tools predict binding modes for this compound?
- Docking : AutoDock Vina (grid size: 25 ų; exhaustiveness: 20) .
- MD simulations : GROMACS (AMBER force field; 100 ns trajectory) to assess stability of ligand-receptor complexes .
- ADMET prediction : SwissADME for bioavailability radar (TPSA >80 Ų indicates poor BBB penetration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
